2-Methyl-3-(4-methyl-2-pyridyl)-1-propene
Description
2-Methyl-3-(4-methyl-2-pyridyl)-1-propene is an unsaturated organic compound featuring a propene backbone substituted with a methyl group at position 2 and a 4-methyl-2-pyridyl moiety at position 2.
Properties
IUPAC Name |
4-methyl-2-(2-methylprop-2-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQURUQOVQOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261846 | |
| Record name | 4-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-07-3 | |
| Record name | 4-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(2-methyl-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methyl-2-pyridyl)-1-propene typically involves the alkylation of 4-methyl-2-pyridyl derivatives. One common method includes the reaction of 4-methyl-2-pyridyl magnesium bromide with 2-methyl-1-propene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methyl-2-pyridyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the propene chain.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivatives:
2-Methyl-3-(4-methyl-2-pyridyl)-1-propene serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the formation of diverse derivatives that can be employed in different chemical reactions. For instance, it can undergo electrophilic addition reactions due to the presence of the double bond, facilitating the synthesis of more complex molecules.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. By modifying its structure through reactions with different electrophiles, researchers have developed compounds that exhibit significant antiproliferative activity against cancer cell lines. For example, derivatives synthesized from this compound showed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer drugs .
Pharmaceutical Applications
Drug Development:
The compound's unique structural features make it an attractive candidate for drug development. Its ability to form hydrogen bonds and interact with biological targets enhances its pharmacological properties. Preliminary studies suggest that derivatives of this compound could act as inhibitors for specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders.
Mechanism of Action:
Research has indicated that certain derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and apoptosis. This inhibition can lead to reactivation of tumor suppressor genes and subsequent cancer cell death .
Material Science
Polymer Chemistry:
In materials science, this compound is explored for its potential use in polymer synthesis. Its reactive double bond can be utilized to create polymers with tailored properties for specific applications, such as coatings or adhesives.
Case Study: Synthesis of Functional Polymers
Research has shown that copolymerization involving this compound can yield materials with enhanced thermal stability and mechanical strength. These polymers have potential applications in various industries, including automotive and aerospace, where performance under stress is critical .
Environmental Impact
Biodegradability Studies:
Given the increasing emphasis on sustainability, studies are being conducted on the biodegradability of polymers derived from this compound. Initial findings suggest that certain derivatives may degrade more readily in environmental conditions compared to traditional petrochemical-based polymers, highlighting their potential for eco-friendly applications .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)-prop-2-en-1-one
- Structure: This compound (C₁₅H₁₃NO) features a pyridin-3-yl group instead of the 4-methyl-2-pyridyl substituent in the target compound. The enone system (C=O) contrasts with the propene backbone.
- Crystallography : Single-crystal X-ray data (120 K) reveal a planar geometry with a mean C–C bond length of 0.002 Å and R factor = 0.041, indicating high structural precision .
- Key Differences :
- The presence of a ketone group (C=O) introduces polarity and hydrogen-bonding capability, absent in the target compound.
- The pyridin-3-yl substituent may alter molecular packing compared to the 2-pyridyl isomer due to differences in nitrogen orientation.
b. (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure: A diazenyl-substituted enone with methoxyphenyl and pyrrolidinyl groups.
- Key Differences :
- The extended conjugation in 3FP (due to the diazenyl group) contrasts with the simpler propene system of the target compound.
- Electronic effects of the 4-methoxy group (electron-donating) vs. the 4-methyl-2-pyridyl group (electron-withdrawing) influence reactivity in substitution reactions.
c. 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate
- Structure: An ester derivative with a cyclohexenyl substituent and phenylpropenoate chain.
- The ester functionality (R–COO–R’) offers hydrolytic instability, unlike the stable alkene backbone of the target compound .
Data Table: Comparative Analysis
Reactivity and Stability Insights
- Electron-Deficient Pyridyl vs. Electron-Rich Substituents : The 4-methyl-2-pyridyl group in the target compound likely enhances electrophilic substitution reactivity at the pyridine ring compared to electron-donating groups (e.g., methoxy in 3FP) .
- Steric Effects: The methyl group at position 2 in the target compound may hinder rotational freedom, unlike the planar enone systems in 3FP and the pyridin-3-yl analog .
Biological Activity
2-Methyl-3-(4-methyl-2-pyridyl)-1-propene, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a propene backbone with a methyl group and a pyridine ring, which influences its biological reactivity. The presence of the methyl group at the 3-position enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In particular, studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. For instance, in HeLa cells, the compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : Its structural features allow it to bind effectively to receptors associated with cancer progression and microbial resistance.
These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2-Pyridyl)-1-propene | Similar structure without methyl group | Moderate antibacterial activity |
| 3-(3-Methyl-2-pyridyl)-1-butyne | Contains a triple bond | Reduced anticancer efficacy |
| 3-(3-Methyl-2-pyridyl)-1-propanol | Hydroxyl group instead of double bond | Enhanced solubility but lower potency |
The presence of the methyl group at the 3-position in this compound significantly enhances both its reactivity and biological activity compared to its analogs.
Study 1: Anticancer Efficacy
In a recent study published in Chemical and Pharmaceutical Bulletin, researchers evaluated the anticancer effects of various derivatives of pyridine-based compounds. Among them, this compound showed superior efficacy against breast cancer cell lines, achieving an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing potential for development as an antibiotic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
